molecular formula C2H4Cl3ISi B14537682 Trichloro(2-iodoethyl)silane CAS No. 62141-85-9

Trichloro(2-iodoethyl)silane

Cat. No.: B14537682
CAS No.: 62141-85-9
M. Wt: 289.40 g/mol
InChI Key: YRXGDLSRUVHHEX-UHFFFAOYSA-N
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Description

Trichloro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of three chlorine atoms and one iodine atom attached to a silicon atom, with an ethyl group as a linker

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-iodoethyl)silane can be synthesized through the reaction of trichlorosilane with 2-iodoethanol under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

HSiCl3+I-CH2CH2OHCl3Si-CH2CH2I+H2O\text{HSiCl}_3 + \text{I-CH}_2\text{CH}_2\text{OH} \rightarrow \text{Cl}_3\text{Si-CH}_2\text{CH}_2\text{I} + \text{H}_2\text{O} HSiCl3​+I-CH2​CH2​OH→Cl3​Si-CH2​CH2​I+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-iodoethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Reduction Reactions: The iodine atom can be reduced to form trichloroethylsilane.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

    Substitution Products: Various organosilicon compounds with different functional groups.

    Reduction Products: Trichloroethylsilane.

    Hydrolysis Products: Silanols and hydrochloric acid.

Scientific Research Applications

Trichloro(2-iodoethyl)silane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and surfaces for bioassays and biosensors.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trichloro(2-iodoethyl)silane involves the reactivity of the silicon-chlorine and silicon-iodine bonds. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The iodine atom can participate in reduction reactions, altering the compound’s structure and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: Trichloro(2-iodoethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo both substitution and reduction reactions makes it a versatile reagent in organic synthesis and materials science.

Properties

CAS No.

62141-85-9

Molecular Formula

C2H4Cl3ISi

Molecular Weight

289.40 g/mol

IUPAC Name

trichloro(2-iodoethyl)silane

InChI

InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2

InChI Key

YRXGDLSRUVHHEX-UHFFFAOYSA-N

Canonical SMILES

C(CI)[Si](Cl)(Cl)Cl

Origin of Product

United States

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